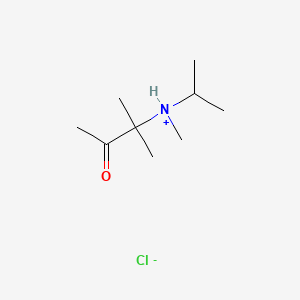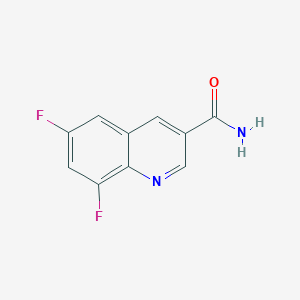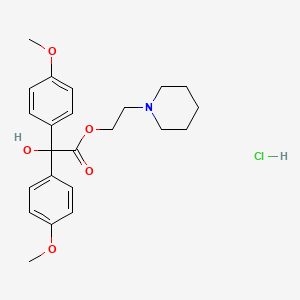![molecular formula C17H26N6Ni-2 B13770064 Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): is a complex organometallic compound It features a nickel ion coordinated with a macrocyclic ligand containing multiple nitrogen atoms and acetonitrile as a solvent or ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) typically involves the coordination of nickel ions with a pre-synthesized macrocyclic ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The macrocyclic ligand is synthesized through a series of condensation reactions involving diamines and aldehydes, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the macrocyclic ligand, followed by its coordination with nickel ions in a controlled environment. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or to free nickel metal.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other nitrogen-containing compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(0) complexes or free nickel metal.
科学的研究の応用
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in electrochemical devices.
作用機序
The mechanism of action of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel ion acts as a central catalytic site, while the macrocyclic ligand stabilizes the complex and enhances its reactivity. The compound can interact with molecular targets through coordination bonds, hydrogen bonding, and van der Waals interactions, influencing various biochemical pathways.
類似化合物との比較
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): can be compared with other nickel-containing macrocyclic complexes, such as:
Nickel(II) porphyrins: These compounds have a similar coordination environment but differ in the structure of the macrocyclic ligand.
Nickel(II) phthalocyanines: These complexes also feature a macrocyclic ligand but have different electronic properties and reactivity.
Nickel(II) salen complexes: These compounds have a simpler ligand structure and are used in different catalytic applications.
The uniqueness of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) lies in its specific ligand framework, which provides distinct electronic and steric properties, making it suitable for specialized applications.
特性
分子式 |
C17H26N6Ni-2 |
|---|---|
分子量 |
373.1 g/mol |
IUPAC名 |
acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) |
InChI |
InChI=1S/C15H23N5.C2H3N.Ni/c1-12-14-4-3-5-15(20-14)13(2)19-11-9-17-7-6-16-8-10-18-12;1-2-3;/h3-5,12-13H,6-11H2,1-2H3;1H3;/q-4;;+2 |
InChIキー |
AYILYWQFUXCKGG-UHFFFAOYSA-N |
正規SMILES |
CC#N.CC1C2=NC(=CC=C2)C([N-]CC[N-]CC[N-]CC[N-]1)C.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





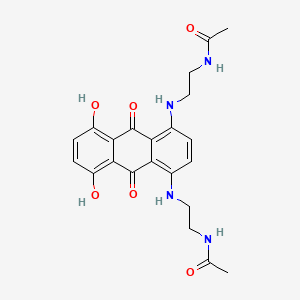
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
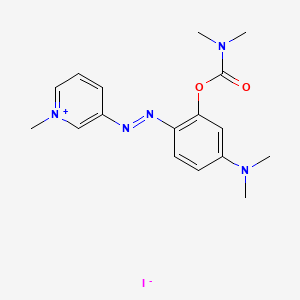
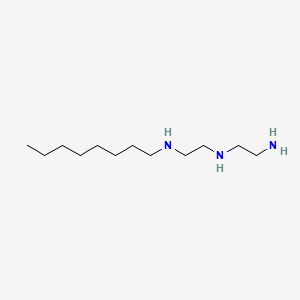
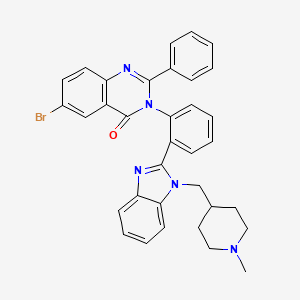
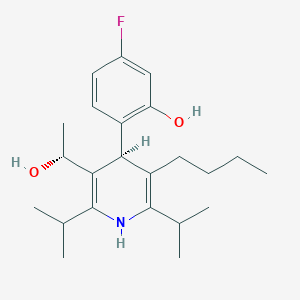
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)
![6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13770031.png)
